Tetradecasphinganine, also known as sphinganine or phytosphingosine, is a long-chain base that plays a crucial role in cellular signaling and structural functions in biological membranes. It is a component of sphingolipids, which are essential for various cellular processes including cell growth, differentiation, and apoptosis. This compound is primarily derived from the hydrolysis of sphingolipids and is significant in both plant and animal cells.
Tetradecasphinganine can be sourced from various natural products, particularly in plant-based materials. It is commonly found in the skin of certain fruits and vegetables, as well as in animal tissues. In addition, it can be synthesized through biochemical pathways involving serine and palmitoyl-CoA.
Tetradecasphinganine is classified as a sphingolipid precursor. Sphingolipids are a class of lipids that contain a backbone of sphingoid bases, with tetradecasphinganine being one of the simplest forms. It is categorized under the broader class of lipids due to its hydrophobic nature and role in membrane structure.
The synthesis of tetradecasphinganine can be achieved through several biochemical methods:
The enzymatic synthesis involves multiple steps:
Tetradecasphinganine has a long carbon chain with an amine group, represented by the following structure:
This structure consists of:
Tetradecasphinganine participates in various chemical reactions, particularly in the formation of complex sphingolipids:
Tetradecasphinganine functions primarily as a signaling molecule within cells. Its mechanism involves:
Research indicates that sphingosine and its derivatives can influence apoptosis and cell cycle regulation through interactions with specific receptors and enzymes.
Tetradecasphinganine has several important applications in scientific research:
Tetradecasphinganine (d14:0) is a 14-carbon sphingoid base belonging to the dihydrosphingosine (sphinganine) structural class. Its biosynthesis initiates via the de novo pathway in the endoplasmic reticulum (ER) membrane. The committed step involves serine palmitoyltransferase (SPT), a pyridoxal 5′-phosphate (PLP)-dependent enzyme complex. Unlike canonical sphinganine (d18:0) synthesis, which condenses serine with palmitoyl-CoA (C16:0), tetradecasphinganine formation requires SPT to utilize myristoyl-CoA (C14:0) as the acyl-CoA substrate. This alternative substrate selectivity results in the production of 3-ketotetradecasphinganine instead of 3-ketodihydrosphinganine (3-ketosphinganine) [1] [4].
Subsequent reduction of the 3-keto group is catalyzed by 3-ketosphinganine reductase (also known as 3-ketodihydrosphingosine reductase), utilizing NADPH as a cofactor. This stereospecific reduction yields tetradecasphinganine (d14:0) with the characteristic 2S,3R configuration conserved across mammalian sphingoid bases [1] [2]. The final step involves N-acylation by specific ceramide synthase (CerS) isoforms. CerS enzymes exhibit fatty acyl-CoA chain length specificity. Tetradecasphinganine likely serves as a backbone for CerS isoforms preferring shorter acyl chains (e.g., CerS1, CerS5, CerS6), generating C14-ceramides (e.g., d14:0/14:0, d14:0/16:0) [2] [4].
Key Catalytic Mechanisms:
Table 1: Key Enzymes in Tetradecasphinganine Biosynthesis
Enzyme | Gene | Reaction Catalyzed | Substrate Specificity Relevance |
---|---|---|---|
Serine Palmitoyltransferase | SPTLC1/2/3 | Condensation of Serine + Acyl-CoA → 3-Ketosphinganine | SPTLC3 subunit enables use of Myristoyl-CoA (C14:0) for d14:0 |
3-Ketosphinganine Reductase | KDSR | Reduction of 3-Ketosphinganine → Sphinganine | Acts on 3-keto intermediates of various chain lengths (d14:0) |
Ceramide Synthase | CERS1-6 | N-Acylation of Sphingoid Base → Ceramide | CerS1,5,6 may utilize d14:0 with shorter acyl-CoAs (C14-C16) |
Eukaryotic Systems:In mammals, tetradecasphinganine is a minor sphingoid base compared to the predominant C18 variants (d18:0, d18:1, t18:0). Its occurrence is often tissue-specific and developmentally regulated. Significant proportions (25-30%) of C16 sphingoid bases (hexadecasphinganine/sphingosine) are found in bovine milk sphingomyelin and whale epidermis sphingolipids, suggesting shorter-chain sphingoid bases may play specialized roles in certain secretory tissues or barriers [1]. While comprehensive quantitative flux data specifically for d14:0 is limited in the literature, its presence is documented:
Prokaryotic Systems:Sphingolipid synthesis is not ubiquitous in prokaryotes but is found in specific genera like Bacteroides, Sphingomonas, and some δ-Proteobacteria. Bacterial sphingolipids often feature distinct sphingoid bases. While tetradecasphinganine (d14:0) itself is not the most commonly reported, bacteria demonstrate significant flexibility in sphingoid base chain length:
Table 2: Tetradecasphinganine (d14:0) in Metabolic Pathways
Pathway Sector | Eukaryotic Context | Prokaryotic Context |
---|---|---|
De Novo Synthesis | Minor flux via SPTLC3-Myristoyl-CoA; Tissue-specific (e.g., mammary gland?, epidermis?) | Wider SPT substrate range; C14 bases possible but not predominant |
Ceramide Formation | Forms C14-ceramides (d14:0/14:0, d14:0/16:0) via CerS1/5/6 | Forms bacterial ceramide analogs (e.g., Cer-PE) |
Complex SL Formation | Incorporates into GlcCer, LacCer (e.g., LacCer(d14:0/14:0)), potentially gangliosides | Forms simpler glycophosphosphingolipids |
Signaling Metabolites | Potential precursor to d14:0-1P; Role unclear vs d18:1-1P | Not typically involved in eukaryotic-like signaling |
Degradation/Salvage | Degraded via ceramidases & S1P lyase; Can be recycled | Degraded or remodeled for membrane turnover |
The flux towards tetradecasphinganine and its downstream metabolites is tightly regulated at several key nodes within the broader sphingolipid metabolic network:
Table 3: Regulatory Factors Impacting Tetradecasphinganine Metabolism
Regulatory Node | Key Components | Effect on Tetradecasphinganine (d14:0) Pools/Flux | Associated Pathologies |
---|---|---|---|
SPT Substrate Availability | Myristoyl-CoA (C14:0) levels | ↑ C14:0 → ↑ d14:0 synthesis | Altered membrane properties, potential signaling effects |
SPT Subunit Expression | SPTLC3 levels; ORMDL levels (esp. ORMDL3) | ↑ SPTLC3 → ↑ d14:0; ↑ ORMDL → ↓ All sphingoid base synthesis | ORMDL3 variants linked to asthma, UC [2] |
SPT Mutations | HSAN1 mutations (SPTLC1/2) | Altered specificity; ↑ DeoxySLs, impact on d14:0 unclear | Hereditary Sensory Neuropathy Type 1 [2] |
Ceramide Synthase (CerS) | CerS isoform expression profile | Specific CerS dictate d14:0 utilization into ceramides | CerS mutations linked to ichthyosis, epilepsy [2] |
Ceramidases | aCDase, nCDase, AlkCDase activity | ↑ Activity → ↑ Free d14:0 from ceramide hydrolysis | aCDase deficiency (Farber disease) [2] |
S1P Lyase (SGPL1) | SGPL1 expression/activity | ↓ Activity → Accumulation of d14:0-1P and precursors | Nephrotic syndrome, immunodeficiency, endocrinopathy [2] |
Acid Sphingomyelinase | ASMase (SMPD1) expression/activation | ↑ Activity → ↑ d14:0-ceramide → ↑ Free d14:0 (via CDase) | ASMase deficiency (NPD A/B); ↑ ASMase in metabolic disease [7] |
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